molecular formula C19H24N2O5 B11940999 Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate CAS No. 6976-19-8

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate

Cat. No.: B11940999
CAS No.: 6976-19-8
M. Wt: 360.4 g/mol
InChI Key: IJIOJNJNMFIAFL-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.414 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate typically involves the acetylation of ester from the unstable aminomalonic acid . One notable method includes the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to produce the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of safer solvents and catalysts to optimize yield and reduce environmental impact. For instance, using dichloromethane as an extraction solvent and zinc powder for reduction in acetic acid medium has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is unique due to its indole moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

6976-19-8

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22)

InChI Key

IJIOJNJNMFIAFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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